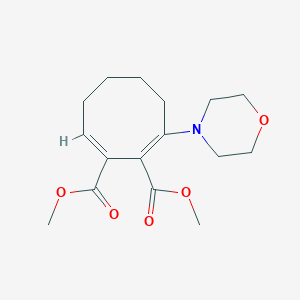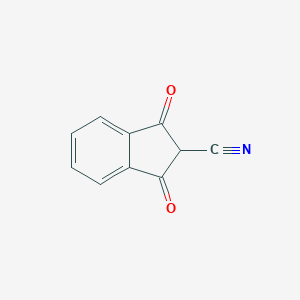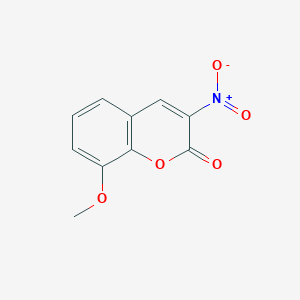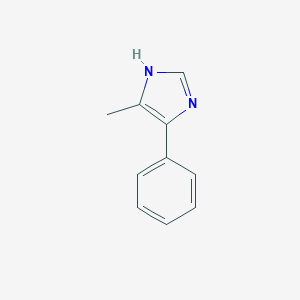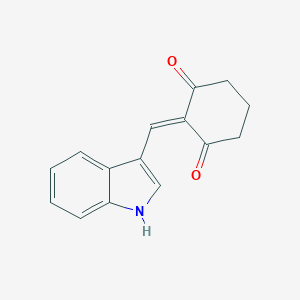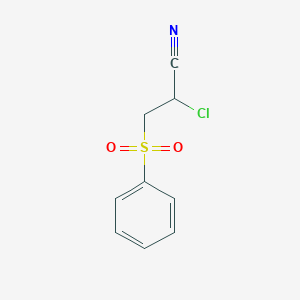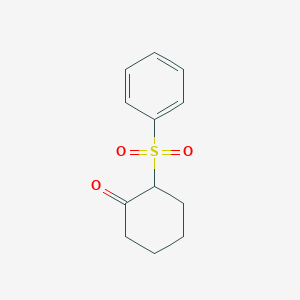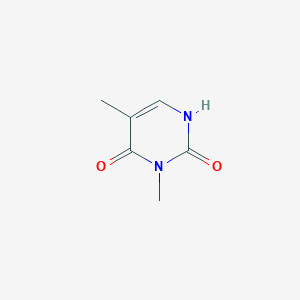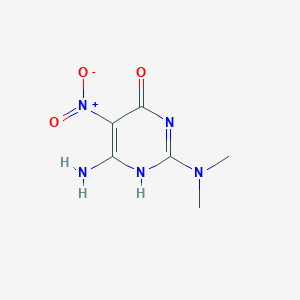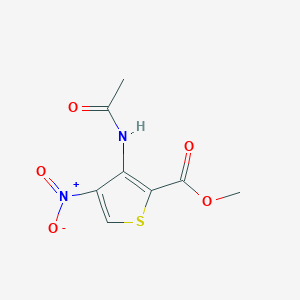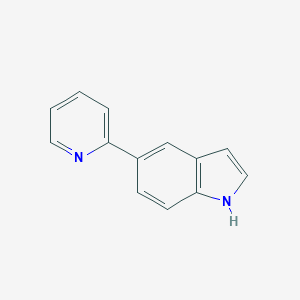
5-(Pyridin-2-yl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Pyridin-2-yl)-1H-indole, also known as P2I, is a chemical compound that has been the subject of scientific research in recent years. This compound is of interest due to its potential applications in the field of medicinal chemistry. P2I has been found to exhibit a range of biological activities, including anti-cancer and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 5-(Pyridin-2-yl)-1H-indole is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. Studies have shown that 5-(Pyridin-2-yl)-1H-indole can inhibit the activity of the enzyme cyclin-dependent kinase 2 (CDK2), which is involved in cell division. 5-(Pyridin-2-yl)-1H-indole has also been found to inhibit the activation of the transcription factor NF-κB, which is involved in the regulation of inflammation.
Biochemische Und Physiologische Effekte
5-(Pyridin-2-yl)-1H-indole has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 5-(Pyridin-2-yl)-1H-indole has been found to have antioxidant activity, which may help to protect cells from damage caused by free radicals. 5-(Pyridin-2-yl)-1H-indole has also been found to have neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(Pyridin-2-yl)-1H-indole in lab experiments is that it is relatively easy to synthesize. It is also a stable compound, which makes it easy to handle and store. However, one of the limitations of using 5-(Pyridin-2-yl)-1H-indole in lab experiments is that it can be toxic to cells at high concentrations. This can make it difficult to determine the optimal concentration to use in experiments.
Zukünftige Richtungen
There are several future directions for research on 5-(Pyridin-2-yl)-1H-indole. One area of interest is the development of 5-(Pyridin-2-yl)-1H-indole analogs with improved anti-cancer and anti-inflammatory properties. Another area of interest is the study of the mechanism of action of 5-(Pyridin-2-yl)-1H-indole, which may help to identify new targets for drug development. Additionally, further studies are needed to determine the optimal concentration of 5-(Pyridin-2-yl)-1H-indole to use in experiments and to assess its potential toxicity in vivo.
Conclusion:
In conclusion, 5-(Pyridin-2-yl)-1H-indole is a chemical compound that has been the subject of scientific research in recent years. Its potential applications in the field of medicinal chemistry, including its anti-cancer and anti-inflammatory properties, make it an interesting compound to study. While there are limitations to using 5-(Pyridin-2-yl)-1H-indole in lab experiments, its relative ease of synthesis and stability make it a promising candidate for further research.
Synthesemethoden
The synthesis of 5-(Pyridin-2-yl)-1H-indole can be achieved through a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with tryptamine. Another method involves the reaction of 2-bromo pyridine with indole in the presence of a palladium catalyst. The yield of 5-(Pyridin-2-yl)-1H-indole can be improved by using a microwave-assisted synthesis method.
Wissenschaftliche Forschungsanwendungen
5-(Pyridin-2-yl)-1H-indole has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-cancer properties, with studies showing that it can inhibit the growth of cancer cells in vitro. 5-(Pyridin-2-yl)-1H-indole has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
CAS-Nummer |
117908-10-8 |
|---|---|
Produktname |
5-(Pyridin-2-yl)-1H-indole |
Molekularformel |
C13H10N2 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
5-pyridin-2-yl-1H-indole |
InChI |
InChI=1S/C13H10N2/c1-2-7-14-12(3-1)10-4-5-13-11(9-10)6-8-15-13/h1-9,15H |
InChI-Schlüssel |
LKVUGPCFEGORAO-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=CC3=C(C=C2)NC=C3 |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC3=C(C=C2)NC=C3 |
Synonyme |
5-(pyridin-2-yl)-1H-indole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



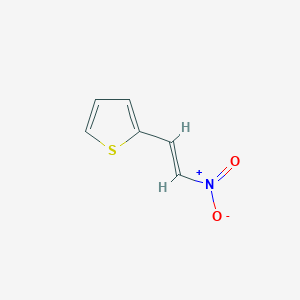

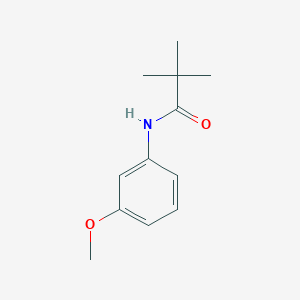
![3,7-Diazatricyclo[4.2.2.22,5]dodeca-9,11-diene-4,8-dione](/img/structure/B189704.png)
